Cas no 25911-65-3 (3-Aminopyrazine-2-carbonitrile)
3-Aminopyrazine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Aminopyrazine-2-carbonitrile
- 3-amino-2-Pyrazinecarbonitrile
- 2-AMINO-3-CYANOPYRAZINE
- 2-Aminopyrazin-3-carbonitril
- 3-Amino-pyrazin-2-carbonitril
- 3-amino-pyrazine-2-carbonitrile
- 3-aminopyrazinecarbonitrile
- amino-2 cyano-3 pyrazine
- Pyrazinecarbonitrile,3-amino- (8CI,9CI)
- Pyrazinonitrile, 3-amino- (6CI)
- 2-Aminopyrazine-3-carbonitrile
- Pyrazinecarbonitrile, 3-amino-
- GPIZLEHIVRHDAW-UHFFFAOYSA-N
- 2-Pyrazinecarbonitrile, 3-amino-
- BCP23267
- STL557142
- RW2364
- BBL103332
- AB10707
- RP19360
- 3-AMINO PYRAZINE-2-CARBONITRILE
- ZB010612
- AK
- FT-0648510
- DS-10921
- AM20070336
- AC-25171
- MFCD02091510
- CS-D1579
- EN300-80244
- AKOS011966863
- Z995018904
- SCHEMBL2877700
- 25911-65-3
- SY021363
- DTXSID90355839
- Q-103301
- A5169
- pyrazine, 2-amino-3-cyano-
- DB-013086
- AC-907/34115063
-
- MDL: MFCD02091510
- Inchi: 1S/C5H4N4/c6-3-4-5(7)9-2-1-8-4/h1-2H,(H2,7,9)
- InChI Key: GPIZLEHIVRHDAW-UHFFFAOYSA-N
- SMILES: N1C=CN=C(C#N)C=1N
Computed Properties
- Exact Mass: 120.04400
- Monoisotopic Mass: 120.043596145g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 75.6
Experimental Properties
- Boiling Point: 364.8°C at 760 mmHg
- PSA: 75.59000
- LogP: 0.51168
3-Aminopyrazine-2-carbonitrile Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
3-Aminopyrazine-2-carbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Aminopyrazine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A192366-250mg |
3-Aminopyrazine-2-carbonitrile |
25911-65-3 | 98% | 250mg |
¥73.90 | 2023-09-04 | |
| Fluorochem | 076968-1g |
3-Aminopyrazine-2-carbonitrile |
25911-65-3 | 95% | 1g |
£38.00 | 2022-03-01 | |
| Fluorochem | 076968-5g |
3-Aminopyrazine-2-carbonitrile |
25911-65-3 | 95% | 5g |
£112.00 | 2022-03-01 | |
| Fluorochem | 076968-10g |
3-Aminopyrazine-2-carbonitrile |
25911-65-3 | 95% | 10g |
£169.00 | 2022-03-01 | |
| Fluorochem | 076968-25g |
3-Aminopyrazine-2-carbonitrile |
25911-65-3 | 95% | 25g |
£366.00 | 2022-03-01 | |
| ChemScence | CS-D1579-1g |
3-Aminopyrazine-2-carbonitrile |
25911-65-3 | >98.0% | 1g |
$53.0 | 2022-04-27 | |
| ChemScence | CS-D1579-5g |
3-Aminopyrazine-2-carbonitrile |
25911-65-3 | >98.0% | 5g |
$109.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A842391-5g |
3-Aminopyrazine-2-carbonitrile |
25911-65-3 | 98% | 5g |
¥1,360.00 | 2022-09-29 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0136-1g |
3-Amino-pyrazine-2-carbonitrile |
25911-65-3 | 95% | 1g |
508.83CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0136-5g |
3-Amino-pyrazine-2-carbonitrile |
25911-65-3 | 95% | 5g |
1526.48CNY | 2021-05-08 |
3-Aminopyrazine-2-carbonitrile Suppliers
3-Aminopyrazine-2-carbonitrile Related Literature
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1. Pteridine studies. Part XLI. New routes to 4-aminopteridines via 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile and related compoundsAdrien Albert,Kyuji Ohta J. Chem. Soc. C 1971 3727
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2. Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehydeAderien Albert,Kyuji Ohta J. Chem. Soc. C 1971 2357
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Adrien Albert,Kyuji Ohta J. Chem. Soc. C 1970 1540
Additional information on 3-Aminopyrazine-2-carbonitrile
Recent Advances in the Study of 3-Aminopyrazine-2-carbonitrile (CAS: 25911-65-3) in Chemical Biology and Pharmaceutical Research
3-Aminopyrazine-2-carbonitrile (CAS: 25911-65-3) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its pyrazine core and functional amino and cyano groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This research brief aims to provide an overview of the latest findings related to 3-Aminopyrazine-2-carbonitrile, highlighting its synthetic utility, biological activities, and therapeutic potential.
One of the most notable advancements in the study of 3-Aminopyrazine-2-carbonitrile is its role in the design of kinase inhibitors. Kinases are critical targets in the treatment of cancers and inflammatory diseases, and the pyrazine scaffold has been extensively utilized in the development of selective inhibitors. Recent publications have demonstrated that derivatives of 3-Aminopyrazine-2-carbonitrile exhibit potent inhibitory activity against specific kinases, such as JAK2 and EGFR, which are implicated in various malignancies. Structural modifications of the pyrazine core, including the introduction of substituents at the amino and cyano positions, have been shown to enhance binding affinity and selectivity, paving the way for the development of next-generation kinase inhibitors.
In addition to its applications in kinase inhibition, 3-Aminopyrazine-2-carbonitrile has been investigated for its antimicrobial properties. A 2023 study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes. These findings suggest that 3-Aminopyrazine-2-carbonitrile could serve as a promising scaffold for the development of novel antibiotics, addressing the growing challenge of antimicrobial resistance.
Another area of interest is the anti-inflammatory potential of 3-Aminopyrazine-2-carbonitrile derivatives. Recent preclinical studies have shown that these compounds can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. For instance, a derivative featuring a sulfonamide group at the 3-position of the pyrazine ring demonstrated significant reduction in pro-inflammatory cytokine production in vitro and in vivo. These results highlight the potential of 3-Aminopyrazine-2-carbonitrile-based compounds as anti-inflammatory agents, with possible applications in the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The synthetic versatility of 3-Aminopyrazine-2-carbonitrile has also been a focal point of recent research. Advances in green chemistry have enabled the development of more efficient and sustainable synthetic routes for this compound and its derivatives. For example, a 2022 study described a one-pot, catalyst-free synthesis of 3-Aminopyrazine-2-carbonitrile using microwave irradiation, which significantly reduced reaction times and improved yields. Such innovations not only enhance the accessibility of this compound for research but also align with the pharmaceutical industry's growing emphasis on environmentally friendly processes.
In conclusion, 3-Aminopyrazine-2-carbonitrile (CAS: 25911-65-3) continues to be a valuable building block in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with its synthetic adaptability, make it a promising candidate for the development of new therapeutic agents. Future research should focus on optimizing the pharmacological properties of its derivatives, exploring novel mechanisms of action, and advancing these compounds into clinical trials. The ongoing exploration of this compound underscores its potential to address unmet medical needs and contribute to the advancement of drug discovery.
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